4-Bromo-2-(difluoromethoxy)phenylisothiocyanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate typically involves the reaction of 4-bromo-2-(difluoromethoxy)aniline with thiophosgene under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethoxy)phenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be targeted by nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)phenylisothiocyanate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific proteins or pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate involves its interaction with nucleophilic sites on proteins and other biomolecules. The isothiocyanate group reacts with amino groups, forming stable thiourea linkages. This interaction can modify the function of proteins, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethoxy)aniline: A precursor in the synthesis of 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate.
2-(Difluoromethoxy)phenyl isothiocyanate: Similar structure but lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both bromine and difluoromethoxy groups, which enhance its reactivity and specificity in biochemical applications. The combination of these functional groups allows for targeted interactions with biomolecules, making it a versatile tool in research .
Properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NOS/c9-5-1-2-6(12-4-14)7(3-5)13-8(10)11/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDIKQLRFKBXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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